Quinoxaline, 2-(4-(propylthio)phenyl)-
Description
Contextualization within Quinoxaline (B1680401) Chemistry Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a foundational structure for a vast number of derivatives. lqdtu.edu.vn Research into quinoxaline chemistry is robust, driven by the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govutexas.edu The synthesis of quinoxalines typically involves the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds. nih.gov While extensive research exists for the quinoxaline family, specific studies focusing on "Quinoxaline, 2-(4-(propylthio)phenyl)-" are not readily found in the public domain.
Significance of the Substituted Quinoxaline Scaffold in Contemporary Chemical Science
The substituted quinoxaline scaffold is of significant interest in medicinal chemistry. nih.gov The ability to modify the quinoxaline core at various positions allows for the fine-tuning of its biological and physical properties. Substituents can influence the molecule's steric and electronic characteristics, leading to a wide range of biological targets. For instance, different substitution patterns on the quinoxaline ring have led to the development of compounds investigated as anticancer agents, kinase inhibitors, and antimicrobial drugs. nih.govnih.gov The presence of a sulfur-containing substituent, such as the propylthio group in the target compound, can also impart specific properties and biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53140-57-1 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-propylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C17H16N2S/c1-2-11-20-14-9-7-13(8-10-14)17-12-18-15-5-3-4-6-16(15)19-17/h3-10,12H,2,11H2,1H3 |
InChI Key |
UZGDZYZLNQUIJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Ii. Synthetic Strategies and Methodological Advancements
Established Synthetic Pathways for Quinoxaline (B1680401) Derivatives
The construction of the quinoxaline core is most classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov However, modern organic synthesis has expanded this repertoire to include sophisticated transition-metal-catalyzed cross-couplings and various oxidative cyclization methods, broadening the scope and applicability of quinoxaline synthesis.
The most fundamental and widely employed method for quinoxaline synthesis is the acid- or base-catalyzed condensation of an ortho-phenylenediamine (or its substituted derivatives) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govnih.gov This reaction is valued for its simplicity and high atom economy. Over the years, numerous catalysts have been developed to improve yields, shorten reaction times, and enable milder reaction conditions, moving towards more environmentally benign "green" protocols. tandfonline.com
A variety of catalytic systems have been successfully implemented, ranging from Brønsted and Lewis acids to heterogeneous catalysts. researchgate.netresearchgate.net For instance, organocatalysts like nitrilotris(methylenephosphonic acid) have been shown to be effective, allowing reactions to proceed in high yields within a short timeframe. researchgate.net Similarly, ionic liquids and solid acid catalysts such as alumina-supported heteropolyoxometalates offer the advantages of recyclability and operational simplicity. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these condensations, often without the need for a solvent or catalyst. tsijournals.com
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Ammonium (B1175870) Heptamolybdate | EtOH/H₂O | Room Temp. | 5-20 min | 90-98 | tandfonline.com |
| Nitrilotris(methylenephosphonic acid) | N/A | 80 | 15-40 min | 80-97 | researchgate.net |
| Ammonium Bifluoride (NH₄HF₂) | Aqueous EtOH | Room Temp. | 1-2.5 h | 90-98 | researchgate.net |
| Alumina-Supported Molybdophosphovanadates | Toluene | Room Temp. | 2 h | 92 | nih.gov |
| Ionic Liquid-functionalized Cellulose | Water | 90 | 1-1.5 h | 78-99 | researchgate.net |
| Microwave Irradiation (No Catalyst) | N/A | N/A (160 W) | 60 s | High | tsijournals.com |
| Iodine | Acetonitrile | Reflux | 15-30 min | 90-96 | researchgate.net |
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of functionalized aryl quinoxalines, offering pathways that are often inaccessible through classical condensation methods. These methodologies allow for the direct introduction of aryl groups onto the quinoxaline scaffold.
One notable approach is the palladium-catalyzed desulfitative coupling of quinoxalin-2(1H)-ones with arylsulfonyl chlorides. orgsyn.org This reaction proceeds via C−S and S−Cl bond cleavage, enabling the direct C3-arylation of the quinoxalinone core. Another innovative strategy involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing straightforward access to novel quinoxaline derivatives. nih.gov Furthermore, palladium catalysis is instrumental in tandem reactions, such as the direct cross-coupling/sulfonylation of quinoxalines with phenylthiophenols to create C(sp²)-sulfoxide bonds, yielding versatile 2-(phenylsulfinyl)quinoxaline derivatives. tsijournals.com These methods highlight the versatility of palladium catalysis in forging carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Oxidative strategies provide an alternative to the direct condensation of 1,2-dicarbonyl compounds by generating the necessary precursors in situ or by facilitating cyclization through oxidation. These methods broaden the range of accessible starting materials.
A common approach involves the oxidative cyclization of α-hydroxy ketones or even simple ketones with 1,2-phenylenediamines. du.ac.in For example, a copper(II)/calix oup.comarene complex has been used to catalyze the oxidative cyclization of deoxybenzoins with 1,2-phenylenediamines in water, presenting a green synthetic route. du.ac.in Another strategy is the oxidative coupling of epoxides with 1,2-diamines, often catalyzed by bismuth compounds. nih.gov Metal-free approaches have also gained traction, such as the iodine-catalyzed one-pot oxidation/cyclization of α-methylene ketones. researchgate.net Visible-light-mediated, metal-free synthesis of quinoxalines from o-phenylenediamine (B120857) and benzoylacetonitrile (B15868) via a single electron-transfer and oxidative coupling strategy has also been developed, showcasing a mild and eco-friendly option. researchgate.net
Targeted Synthesis of Quinoxaline, 2-(4-(propylthio)phenyl)- and Related Analogues
The synthesis of the specific compound Quinoxaline, 2-(4-(propylthio)phenyl)- requires a focused approach, beginning with the strategic preparation of its key precursors, followed by the application of optimized condensation and cyclization methodologies.
The logical and most direct synthetic route to Quinoxaline, 2-(4-(propylthio)phenyl)- involves the condensation of o-phenylenediamine with the 1,2-dicarbonyl precursor, (4-(propylthio)phenyl)glyoxal. The synthesis of this key glyoxal intermediate is paramount.
A well-established method for converting substituted acetophenones into the corresponding aryl glyoxals is through oxidation with selenium dioxide (SeO₂). orgsyn.orgdu.ac.inoup.comorgsyn.org This reaction, known as the Riley oxidation, effectively oxidizes the α-methylene group of a ketone to a carbonyl group, yielding a 1,2-dicarbonyl compound. du.ac.in By analogy to the synthesis of phenylglyoxal (B86788) from acetophenone (B1666503), (4-(propylthio)phenyl)glyoxal can be prepared from 4'-(propylthio)acetophenone. The synthesis of the acetophenone precursor itself can be achieved through various standard aromatic substitution methods, such as the Friedel-Crafts acylation of propylthiobenzene.
Alternatively, a substituted diamine precursor could be used. A patented process describes the preparation of 4-propylthio-o-phenylenediamine via the reduction of 2-nitro-4-propylthioaniline using a nickel-aluminum alloy. google.com This diamine could then be condensed with glyoxal to yield the target molecule, although this may present regioselectivity challenges if an unsymmetrical glyoxal is used.
Plausible Synthetic Route for (4-(propylthio)phenyl)glyoxal:
| Step | Reactant | Reagent(s) | Product | Key Transformation | Reference(s) |
| 1 | Thiophenol | 1-Bromopropane, Base (e.g., NaOH) | Propylthiobenzene | S-alkylation | Standard procedure |
| 2 | Propylthiobenzene | Acetyl chloride, AlCl₃ | 4'-(Propylthio)acetophenone | Friedel-Crafts Acylation | Standard procedure |
| 3 | 4'-(Propylthio)acetophenone | Selenium Dioxide (SeO₂) in Dioxane/H₂O | (4-(propylthio)phenyl)glyoxal | Riley Oxidation | orgsyn.orgdu.ac.in |
With the key precursor, (4-(propylthio)phenyl)glyoxal, synthesized, its condensation with o-phenylenediamine can be carried out using the advanced catalytic systems described in section 2.1.1. The choice of catalyst and conditions can significantly impact the efficiency and purity of the final product, Quinoxaline, 2-(4-(propylthio)phenyl)- .
For this specific transformation, a mild and efficient catalytic system would be preferable to avoid potential side reactions involving the propylthio group, such as oxidation to the corresponding sulfoxide (B87167) or sulfone.
Acid Catalysis: Mild Brønsted acids or heterogeneous solid acid catalysts like TiO₂-Pr-SO₃H could facilitate the reaction at room temperature or with gentle heating, offering high yields and short reaction times. nih.gov
Lewis Acid Catalysis: Catalysts such as cerium(IV) ammonium nitrate (B79036) (CAN) in water or ammonium heptamolybdate in an ethanol/water mixture provide environmentally friendly options that proceed efficiently at room temperature. tandfonline.comresearchgate.net
Solvent-Free/Microwave Conditions: For a rapid and green synthesis, reacting the precursors under microwave irradiation, potentially without any solvent, could yield the desired quinoxaline in minutes.
The reaction would involve the nucleophilic attack of the amino groups of o-phenylenediamine on the two carbonyl carbons of (4-(propylthio)phenyl)glyoxal, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. Given the electronic nature of the thioether group, the reaction is expected to proceed smoothly under various catalytic conditions.
Microwave-Assisted and Green Chemistry Approaches in Quinoxaline Synthesis
The synthesis of the quinoxaline scaffold has been significantly improved by the adoption of microwave-assisted techniques and green chemistry principles, moving away from traditional methods that often require harsh conditions and long reaction times. sphinxsai.comudayton.edu
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org This methodology offers several advantages, including dramatically reduced reaction times—from hours to mere minutes—and often results in higher product yields. udayton.edujocpr.com The use of microwave irradiation can be applied to the classical condensation reaction of 1,2-diamines and 1,2-dicarbonyl compounds. Various catalytic systems have been successfully employed under microwave conditions, and in some cases, the reactions can proceed efficiently in a solvent-free environment, which further enhances the green credentials of the process. udayton.edu For instance, the synthesis of quinoxalines has been achieved in minutes with good yields when catalyzed by agents like magnesium bromide etherate or manganese(IV) dioxide under microwave irradiation. jocpr.comresearchgate.net This rapid and efficient heating method is a significant improvement over conventional heating protocols. nih.gov
Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances. researchgate.net In quinoxaline synthesis, this has been achieved through several strategies. One common approach is the use of environmentally benign solvents like water or ethanol, replacing more hazardous organic solvents. sphinxsai.comresearchgate.net Another key strategy is the use of eco-friendly catalysts, such as phthalic acid, which can effectively promote the condensation reaction at room temperature. sphinxsai.com Furthermore, methodologies that operate under solvent-free or mechanochemical (grinding) conditions represent a substantial advancement in green synthesis. researchgate.neturfu.ru These methods not only reduce waste but also simplify the work-up procedures and can lead to high yields of the desired quinoxaline products.
The table below summarizes various advanced synthetic approaches for the quinoxaline core.
Table 1: Comparison of Microwave-Assisted and Green Synthesis Methods for Quinoxalines| Method | Catalyst/Medium | Reaction Time | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Microwave-Assisted | MgBr₂·OEt₂ | 1-2.5 min | Good | Rapid reaction, high efficiency. jocpr.com |
| Microwave-Assisted | Solvent-Free | 5 min | High | Avoids harmful solvents, fast. udayton.edu |
| Microwave-Assisted | Acetic Acid | 9-10 min | High | Rapid, one-pot multicomponent synthesis. nih.gov |
| Green Chemistry | Phthalic Acid (in Ethanol:H₂O) | Not specified | Good to Excellent | Uses green solvent, mild room temperature conditions. sphinxsai.com |
| Green Chemistry | Wet Methanol | Not specified | High | Eco-friendly solvent, mild conditions. |
| Green Chemistry | Ball Milling (Mechanochemical) | Not specified | High | Solvent-free, environmentally friendly. urfu.ru |
Derivatization Strategies and Post-Synthetic Modification of the Quinoxaline Core
Once the basic quinoxaline scaffold is formed, derivatization and post-synthetic modification (PSM) are crucial for fine-tuning the molecule's properties and introducing new functionalities. These strategies allow for the creation of a diverse library of compounds from a common intermediate.
Derivatization often involves reactions at specific positions on the quinoxaline ring system. A common precursor for such modifications is a halogenated quinoxaline, such as 2,3-dichloroquinoxaline. researchgate.net The reactive chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.net For example, this approach is used to build more complex, fused heterocyclic systems, such as triazolo[4,3-a]quinoxalines. researchgate.net Another derivatization technique is alkylation, where an alkyl group is added to a nitrogen or oxygen atom on a quinoxalinone precursor, as demonstrated by the reaction with 3-bromoprop-1-yne. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form new carbon-nitrogen bonds, attaching various amines to the quinoxaline core. nih.gov
Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed, often complex, molecular structure or material. rsc.org This concept is particularly prominent in the field of advanced materials like Covalent Organic Frameworks (COFs). nih.govfigshare.com Quinoxaline-based COFs can be designed with specific chemical functionalities within their pores that are available for subsequent chemical reactions. nih.gov This allows for the properties of the material, such as its selectivity in membrane filtration, to be altered after the framework has been constructed. nih.govfigshare.com These strategies highlight the versatility of the quinoxaline core, enabling its incorporation into larger, functional macromolecular structures. elsevierpure.com
The table below outlines strategies for modifying the quinoxaline core.
Table 2: Derivatization and Post-Synthetic Modification Strategies for Quinoxalines| Strategy | Precursor/Substrate | Reagents/Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | 2,3-Dichloroquinoxaline | Hydrazides, Microwave | Formation of fused triazolo[4,3-a]quinoxaline systems. researchgate.net |
| Alkylation | 3-Phenylquinoxalin-2(1H)-one | 3-Bromoprop-1-yne, K₂CO₃, Phase-transfer catalyst | Addition of a propargyl group via O-alkylation. nih.gov |
| Buchwald-Hartwig Amination | 2-(2-Bromophenyl)quinoxaline | Various amines, Pd(OAc)₂, dppf, Microwave | Synthesis of N-alkyl-2-(quinoxalin-2-yl)anilines. nih.gov |
| Post-Synthetic Modification (PSM) | Quinoxaline-based Covalent Organic Framework (COF) | Not specified | Modification of functionalities within the nanopores of the COF. nih.govfigshare.com |
Iii. Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are fundamental tools for probing the molecular architecture of "Quinoxaline, 2-(4-(propylthio)phenyl)-". By interacting with the molecule's nuclei and chemical bonds, these methods offer a detailed picture of its constituent parts and how they are assembled.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide a wealth of information for "Quinoxaline, 2-(4-(propylthio)phenyl)-".
In a typical ¹H NMR spectrum, the protons of the quinoxaline (B1680401) ring system would likely appear in the aromatic region, generally between δ 7.5 and 9.5 ppm. The specific chemical shifts and coupling patterns of these protons would be influenced by their position on the ring and their relationship to the nitrogen atoms. The protons on the phenyl ring substituted with the propylthio group would also resonate in the aromatic region, with their chemical shifts influenced by the electron-donating nature of the sulfur atom. The propyl group would exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the sulfur atom would likely appear as a triplet, while the other methylene and the terminal methyl protons would also show distinct splitting patterns and chemical shifts.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the quinoxaline and phenyl rings would generate signals in the downfield region, typically between δ 120 and 160 ppm. The carbons of the propyl group would be found in the upfield aliphatic region. The specific chemical shifts would help to confirm the connectivity of the different fragments of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Quinoxaline, 2-(4-(propylthio)phenyl)-
| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Quinoxaline Ring Protons | 7.5 - 9.5 | 125 - 155 |
| Phenyl Ring Protons | 7.0 - 8.0 | 125 - 140 |
| -S-CH₂- | Triplet, ~2.9 - 3.1 | ~30 - 40 |
| -CH₂- | Multiplet, ~1.6 - 1.8 | ~20 - 30 |
| -CH₃ | Triplet, ~0.9 - 1.1 | ~10 - 15 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and, consequently, the elemental composition of a compound. For "Quinoxaline, 2-(4-(propylthio)phenyl)-", HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula as C₁₇H₁₆N₂S. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential products with similar but distinct elemental compositions.
Table 2: Predicted High-Resolution Mass Spectrometry Data for Quinoxaline, 2-(4-(propylthio)phenyl)-
| Adduct | Predicted m/z |
| [M+H]⁺ | 281.11070 |
| [M+Na]⁺ | 303.09264 |
| [M-H]⁻ | 279.09614 |
| [M+NH₄]⁺ | 298.13724 |
| [M+K]⁺ | 319.06658 |
Data sourced from predicted values and may vary slightly in experimental results. uni.lu
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "Quinoxaline, 2-(4-(propylthio)phenyl)-" would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key expected vibrational frequencies include C-H stretching vibrations from the aromatic rings and the aliphatic propyl group, C=N and C=C stretching vibrations characteristic of the quinoxaline and phenyl rings, and C-S stretching vibrations from the propylthio group. The presence and position of these bands would provide strong evidence for the successful synthesis and purity of the target compound.
Table 3: Expected FTIR Absorption Bands for Quinoxaline, 2-(4-(propylthio)phenyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=N (Quinoxaline) | Stretching | 1620 - 1550 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-S | Stretching | 700 - 600 |
Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination
A single crystal X-ray diffraction study would reveal the preferred conformation of "Quinoxaline, 2-(4-(propylthio)phenyl)-" in the crystalline state. A key aspect of this analysis would be the determination of the torsion angle between the quinoxaline ring system and the 4-(propylthio)phenyl substituent. This angle would indicate the degree of planarity or twist between these two aromatic components, which can be influenced by steric and electronic factors. Analysis of other torsion angles, such as those within the propylthio side chain, would provide a complete picture of the molecule's three-dimensional shape. For other quinoxaline derivatives, the dihedral angle between the constituent rings of the quinoxaline moiety itself can vary, indicating deviations from planarity. nih.govnih.gov
Beyond the structure of a single molecule, X-ray diffraction provides invaluable insights into how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For "Quinoxaline, 2-(4-(propylthio)phenyl)-", several types of interactions would likely be observed.
Hirshfeld Surface Analysis for Quantifying Molecular Contacts
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies performing Hirshfeld surface analysis on the compound Quinoxaline, 2-(4-(propylthio)phenyl)-. This analytical technique is highly specific to the crystal structure of a molecule, and without experimental crystallographic data for this particular compound, a Hirshfeld analysis cannot be conducted or reported.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can identify and analyze different types of close contacts, such as hydrogen bonds and π-π stacking. The analysis also generates two-dimensional fingerprint plots, which provide a quantitative summary of the intermolecular interactions, breaking them down by the percentage of their contribution to the total Hirshfeld surface.
While studies on other quinoxaline derivatives have utilized this method to detail their crystal packing, revealing the prevalence of H···H, C···H/H···C, and N···H/H···N interactions, no such data is publicly available for Quinoxaline, 2-(4-(propylthio)phenyl)-. nih.govnih.govuomphysics.net Therefore, the creation of data tables detailing the specific molecular contacts for this compound is not possible at this time.
Iv. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to understand properties like molecular orbitals, energy gaps, and reactivity. To date, no specific DFT studies have been published for Quinoxaline (B1680401), 2-(4-(propylthio)phenyl)-. General studies on other quinoxaline derivatives have utilized DFT to explore their potential as organic semiconductors and pharmacological agents. nih.govmdpi.com
Evaluation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The HOMO and LUMO are the frontier orbitals that play a crucial role in a molecule's electronic properties and reactivity. The HOMO energy is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. For Quinoxaline, 2-(4-(propylthio)phenyl)-, the specific energy values for HOMO and LUMO have not been reported. A theoretical study would be required to calculate these values and understand the molecule's charge transfer characteristics.
Analysis of Energy Gap (ΔE) and its Implications for Electronic Transitions
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for predicting a molecule's stability, reactivity, and optical properties. A smaller energy gap generally indicates higher reactivity and suggests the molecule can be excited by lower energy light. The specific HOMO-LUMO energy gap for Quinoxaline, 2-(4-(propylthio)phenyl)- has not been computationally determined in available literature.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Regions
An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. An MEP surface analysis for Quinoxaline, 2-(4-(propylthio)phenyl)- would identify the likely sites for electrophilic and nucleophilic attack, but such a study has not been published.
Prediction of Molecular Reactivity Descriptors (e.g., Dipole Moment, Hardness, Softness, Electronegativity)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and softness (S). The calculation of these descriptors for Quinoxaline, 2-(4-(propylthio)phenyl)- would offer a deeper understanding of its chemical behavior, but the data is currently unavailable.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique can reveal information about the conformational flexibility of Quinoxaline, 2-(4-(propylthio)phenyl)- and how it might interact with biological targets or other molecules in a condensed phase. There are no published MD simulation studies specific to this compound.
In Silico Modeling for Structure-Function Relationships
In silico modeling, including techniques like molecular docking, is used to predict the interaction between a small molecule and a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery. While the quinoxaline scaffold is a known pharmacophore, specific in silico studies to elucidate the structure-function relationships of Quinoxaline, 2-(4-(propylthio)phenyl)- with particular biological targets have not been reported in scientific literature. Such studies would be necessary to explore its potential as a therapeutic agent.
V. Photophysical Properties and Advanced Materials Applications
Spectroscopic Characterization of Photophysical Behavior
The interaction of 2-(4-(propylthio)phenyl)quinoxaline and related derivatives with light reveals key insights into their electronic and structural properties. Spectroscopic techniques are fundamental to characterizing their behavior in various states and environments.
UV-Visible Absorption Spectral Analysis and Electronic Transitions
The electronic absorption spectra of quinoxaline (B1680401) derivatives are typically characterized by intense absorption bands in the UV-visible region. mdpi.com For D-A systems like 2-(4-(propylthio)phenyl)quinoxaline, these absorptions are largely attributed to intramolecular charge transfer (ICT) transitions. scholaris.canih.gov In this process, the absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is predominantly localized on the electron-rich 4-(propylthio)phenyl donor group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient quinoxaline acceptor core. nih.govfrontiersin.org
The position of the maximum absorption peak (λmax) is sensitive to the electronic nature of the substituents. Increasing the electron-donating strength of the donor group or the electron-accepting strength of the quinoxaline core typically leads to a bathochromic (red) shift in the absorption spectrum, indicating a smaller HOMO-LUMO energy gap. scholaris.ca For instance, in a study of quinoxaline-based molecules, increasing the conjugation and electron-donating ability of substituents resulted in red-shifted absorption peaks. scholaris.ca Theoretical studies using Time-Dependent Density Functional Theory (TDDFT) have been employed to simulate and interpret the UV-Vis absorption spectra of quinoxaline heterocycles, clarifying the nature of these electronic transitions. nih.gov
Table 1: Representative UV-Visible Absorption Data for Quinoxaline Derivatives in Solution
| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Key Transition |
|---|---|---|---|
| Substituted Quinoxalines | Cyclohexane | 364 | Intramolecular Charge Transfer (ICT) |
| Substituted Quinoxalines | DMSO | 374 | Intramolecular Charge Transfer (ICT) |
Note: Data is illustrative of the behavior of quinoxaline derivatives as described in cited research and not specific to 2-(4-(propylthio)phenyl)quinoxaline. scholaris.canih.gov
Emission Spectral Characteristics (e.g., Fluorescence, Phosphorescence)
Upon photoexcitation, quinoxaline derivatives can relax to the ground state via the emission of light, a process known as photoluminescence, which includes fluorescence and phosphorescence. libretexts.orgnih.gov
Fluorescence is the emission of a photon from the lowest excited singlet state (S₁) to the ground state (S₀). In D-A quinoxaline systems, fluorescence is often characterized by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. nih.gov This shift is a consequence of the significant change in geometry and electronic distribution in the excited state compared to the ground state, a hallmark of ICT. nih.gov The emission color can be tuned by modifying the substituents; for example, quinoxaline derivatives have been developed as deep blue light emitters. researchgate.netresearchgate.net
Phosphorescence involves emission from an excited triplet state (T₁) to the ground state. This transition is "spin-forbidden," resulting in much longer lifetimes than fluorescence. libretexts.org Phosphorescence has been observed in various quinoxaline derivatives, often at low temperatures to minimize non-radiative decay pathways. nih.govamanote.com Studies on pyrrolo[1,2-a]quinoxalines have shown that the triplet states can be populated via intersystem crossing (ISC) from the excited singlet state, with phosphorescence intensity being highly dependent on the molecular structure. nih.gov The proximity of the emissive triplet and singlet states is a key factor in the observed phosphorescence. nih.gov
Investigation of Aggregation-Induced Emission (AIE) Phenomena
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in the solid state or in aggregated form. However, a class of molecules known as "AIEgens" exhibits the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation. rsc.org This phenomenon, known as aggregation-induced emission (AIE), is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. researchgate.net
Quinoxaline derivatives have been successfully designed to exhibit AIE. rsc.orgnih.gov The D-A structure can be augmented with AIE-active moieties, or the intrinsic properties of the substituted quinoxaline can be modulated to favor AIE. rsc.orgbeilstein-journals.org For example, in certain D-A quinoxaline molecules, the formation of nanoaggregates in solvent mixtures (e.g., THF/water) leads to a significant enhancement of fluorescence. rsc.org The AIE effect is crucial for applications requiring strong solid-state emission, such as in OLEDs and chemical sensors. rsc.orgnih.gov
Study of Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of up to 100% in OLEDs. rsc.orgyoutube.com TADF emitters are designed to have a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). researchgate.net This small gap allows triplet excitons, which are typically non-emissive or phosphoresce inefficiently at room temperature, to be converted back to the emissive S₁ state through a process called reverse intersystem crossing (rISC). beilstein-journals.orgnih.gov
The quinoxaline core is an excellent acceptor unit for constructing TADF molecules. rsc.org By pairing it with suitable donor groups and carefully engineering the molecular geometry to ensure spatial separation of the HOMO and LUMO, the ΔEST can be minimized. rsc.orgresearchgate.net Highly twisted molecular structures are often employed to achieve this separation. nih.gov Quinoxaline-based TADF materials have been developed and demonstrated as efficient emitters in high-performance OLEDs. rsc.orgrsc.org
Solvent Effects on Optical Properties
The photophysical properties of D-A molecules like 2-(4-(propylthio)phenyl)quinoxaline are often highly sensitive to the surrounding environment, a phenomenon known as solvatochromism. Due to the significant ICT character, the excited state is typically more polar than the ground state. scholaris.canih.gov
Consequently, as the polarity of the solvent increases, it stabilizes the polar excited state more than the ground state. This differential stabilization leads to a reduction in the energy gap for emission, resulting in a bathochromic (red) shift in the fluorescence spectrum. scholaris.caresearchgate.net For example, one study on a quinoxaline derivative showed that its fluorescence spectrum shifted from 417 nm in non-polar cyclohexane to 442 nm in the highly polar solvent DMSO. scholaris.ca This pronounced solvatochromic behavior confirms the strong ICT nature of the excited state and is often analyzed using the Lippert-Mataga equation to correlate the spectral shift with solvent polarity. scholaris.canih.gov
Design Principles for Optoelectronic Materials Based on the Quinoxaline Core
The versatility of the quinoxaline scaffold has made it a cornerstone in the design of novel organic optoelectronic materials. beilstein-journals.org Several key principles guide the development of high-performance materials for applications such as OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). frontiersin.org
Donor-Acceptor (D-A) Architecture : The most fundamental design principle involves creating a D-A structure by attaching electron-donating groups to the electron-accepting quinoxaline core. nih.govrsc.org This architecture induces a strong ICT, which is crucial for tuning the HOMO-LUMO energy levels, narrowing the band gap, and shifting the absorption and emission profiles into the visible region of the spectrum. nih.govfrontiersin.org
Tuning Electronic Properties via Substituents : The optoelectronic properties can be finely tuned by modifying the donor and acceptor units. The strength and number of donor/acceptor substituents directly impact the energy levels, charge transport characteristics, and emission color. scholaris.cabeilstein-journals.org For instance, linking different amine donors to a quinoxaline core allows for the modulation of electrochemical properties and emission from blue to yellow. rsc.org
Enhancing Charge Transport and Mobility : For applications like OFETs, efficient charge transport is paramount. This is achieved by designing molecules that promote effective intermolecular π-π stacking in the solid state. nih.gov Planar, rigid molecular structures can facilitate this ordering. By creating D-A conjugated polymers with quinoxaline as the acceptor unit, materials with high charge carrier mobility can be developed. nih.govfrontiersin.org
Controlling Solid-State Emission (AIE and TADF) : For emissive applications like OLEDs, controlling solid-state luminescence is critical. This involves incorporating molecular features that promote AIE or TADF. AIE is often achieved by introducing rotor-like groups that can dissipate energy non-radiatively in solution but become restricted in aggregates. rsc.org TADF is realized by designing molecules with a small ΔEST, often through a highly twisted D-A structure that minimizes the exchange energy between the HOMO and LUMO. nih.govrsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Quinoxaline, 2-(4-(propylthio)phenyl)- |
| Pyrrolo[1,2-a]quinoxalines |
| 2-(4-hydroxyphenyl)benzo[g]quinoxaline |
| 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline |
| 4,4′,4′′-tri(N-carbazolyl)triphenylamine |
| (1,3,5-triazine-2,4,6-triyl)-tris(benzene-3,1-diyl)-tris(diphenylphosphine oxide) |
| TPA-FQ |
Despite extensive research, specific studies detailing the photophysical properties and advanced materials applications of the chemical compound "Quinoxaline, 2-(4-(propylthio)phenyl)-" are not available in the public domain. General information regarding the broader class of quinoxaline derivatives suggests their potential utility in various fields of materials science; however, data directly pertaining to the 2-(4-(propylthio)phenyl) substituted variant is absent from the reviewed literature.
Quinoxaline derivatives, as a class of compounds, are recognized for their versatile electronic and photophysical properties, which make them promising candidates for a range of applications in advanced materials. These applications, detailed in numerous studies on various quinoxaline derivatives, include:
Electron Transport Materials and Organic Semiconductors: Quinoxalines are known to possess electron-accepting properties, which are crucial for their function as electron transport materials in organic electronic devices. Their rigid, planar structure can facilitate intermolecular charge transport, a key characteristic for organic semiconductors.
Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many quinoxaline derivatives allows them to be used as emitters in OLEDs. By modifying the substituents on the quinoxaline core, the emission color and efficiency can be tuned.
Charge Transport Materials in Solar Cells: In the context of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), quinoxaline-based materials can function as either electron acceptors or as part of the light-harvesting dye, contributing to efficient charge separation and transport.
Photoinitiator Systems for Polymerization: Certain quinoxaline derivatives can act as photosensitizers in photoinitiator systems. Upon absorption of light, they can initiate chemical reactions, such as polymerization, by generating reactive species.
Luminescent Sensor Applications: The fluorescence of quinoxaline compounds can be sensitive to their chemical environment. This property can be exploited for the development of luminescent sensors that detect the presence of specific ions or molecules through changes in their emission characteristics.
While these applications are well-documented for the broader family of quinoxaline compounds, it is important to reiterate that no specific research findings, data tables, or detailed studies were found for "Quinoxaline, 2-(4-(propylthio)phenyl)-" within the scope of the requested outline. The scientific community has explored a vast number of quinoxaline derivatives, but it appears this particular compound has not been a focus of published research in the specified areas of advanced materials.
Therefore, a detailed article on "Quinoxaline, 2-(4-(propylthio)phenyl)-" focusing on its photophysical properties and advanced materials applications, as per the provided outline, cannot be generated based on the currently available scientific literature.
Vi. Structure Activity Relationship Sar Studies and Molecular Design Principles
Methodological Approaches to SAR Elucidation for Quinoxaline (B1680401) Derivatives
The elucidation of SAR for quinoxaline derivatives employs a variety of methodological approaches, each providing unique insights into the molecular features essential for their biological function.
A primary strategy in SAR studies involves the systematic variation of substituents at different positions on the quinoxaline ring system. Researchers methodically alter the nature of these substituents, exploring a range of electronic and steric properties to map their impact on a compound's activity. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions can significantly modulate the electron density of the quinoxaline core, thereby influencing its binding affinity to biological targets. The size and lipophilicity of substituents are also systematically varied to probe the spatial and hydrophobic requirements of the binding site.
A review of anticancer quinoxalines highlights that substitutions at the 2, 3, 6, and 7-positions are particularly important for modulating activity. The nature of the substituent, whether it is an electron-releasing group like methoxy (B1213986) (-OCH3) or an electron-withdrawing group like chloro (-Cl), can drastically alter the biological efficacy of the derivative.
| Position of Substitution | Type of Substituent | General Effect on Anticancer Activity |
| 2 | Aromatic/Heterocyclic moieties | Often enhances activity |
| 3 | Linker type (e.g., -NH-, -O-) | Can significantly influence potency |
| 6/7 | Electron-donating/-withdrawing | Modulates the electronic properties of the core |
This table provides a generalized summary of SAR findings for anticancer quinoxaline derivatives.
Through extensive synthesis and biological evaluation, key structural motifs that are crucial for the functional modulation of quinoxaline derivatives have been identified. The quinoxaline nucleus itself is often considered a "privileged scaffold" or a core pharmacophore due to its recurring presence in biologically active compounds.
Specific linkers, such as urea (B33335), thiourea, amide, and sulfonamide groups, have been incorporated into quinoxaline derivatives to explore their influence on activity. For example, in a series of anticancer quinoxalines, it was found that an NH-CO linker at the second position increased activity, while aliphatic linkers led to a decrease. Similarly, the introduction of a benzoxazole (B165842) moiety at the second position resulted in higher activity compared to other heterocyclic systems. These findings underscore the importance of not just the core scaffold but also the nature of the appended functionalities. A study on quinoxaline urea analogs identified the quinoxaline urea, N-methylpyrazole, and an electron-deficient phenyl group as key elements for inhibiting TNFα-induced IKKβ-mediated NFκB activity. uni.lu
A central goal of SAR studies is to establish a clear correlation between the molecular structure of a compound and its observed biological or functional effects. This is often achieved through quantitative structure-activity relationship (QSAR) studies, which use statistical methods to correlate physicochemical properties of a series of compounds with their biological activities.
For quinoxaline derivatives, it has been observed that modifications leading to changes in properties such as lipophilicity, electronic distribution, and molecular shape directly impact their functional modulation. For example, the replacement of an electron-releasing methoxy group with an electron-withdrawing chloro group has been shown to decrease anticancer activity in certain series. This suggests that a higher electron density on the quinoxaline system may be favorable for this particular biological target. Conversely, in other contexts, electron-withdrawing groups might enhance activity by promoting different types of molecular interactions.
| Structural Feature | Observed Functional Modulation | Example |
| Electron-releasing group (e.g., -OCH3) | Increased anticancer activity (in some series) | Methoxy-substituted quinoxalines |
| Electron-withdrawing group (e.g., -Cl) | Decreased anticancer activity (in some series) | Chloro-substituted quinoxalines |
| NH-CO linker at C2 | Increased anticancer activity | Amide-linked quinoxaline derivatives |
| Aliphatic linker at C2 | Decreased anticancer activity | Alkyl-linked quinoxaline derivatives |
This interactive table illustrates the correlation between specific structural features and their observed effects on the anticancer activity of quinoxaline derivatives.
Role of the 2-(4-(propylthio)phenyl)- Moiety in Modulating Molecular Interactions
The thioether (-S-) linkage is a key feature of the 2-(4-(propylthio)phenyl)- moiety. Compared to a more common ether (-O-) linkage, the C-S-C bond angle is smaller and the C-S bonds are longer and more flexible. This increased flexibility can allow the phenyl ring to adopt a wider range of conformations relative to the quinoxaline core, which can be crucial for optimizing interactions with a biological target.
The phenyl group provides a large, flat, and rigid surface that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. In the solid state, these interactions are critical in determining the crystal packing of the molecules. The relative orientation of the phenyl ring and the quinoxaline core will significantly influence how the molecules arrange themselves in a crystal lattice.
Rational Design Principles for Modulating Specific Interactions Based on SAR Insights
The development of potent and selective quinoxaline-based compounds hinges on a deep understanding of their structure-activity relationships (SAR). Insights gleaned from SAR studies provide a foundation for the rational design of new analogues, such as derivatives of Quinoxaline, 2-(4-(propylthio)phenyl)-, to achieve desired biological activities. The core principle involves systematically modifying the quinoxaline scaffold, the 2-phenyl substituent, and other positions to optimize interactions with specific biological targets like protein kinases, HDAC, or survivin. nih.govnih.govnih.gov
Core Scaffold Interactions and Modifications
The quinoxaline nucleus is a versatile pharmacophore essential for the biological activity of this class of compounds. mdpi.comresearchgate.net Its bicyclic aromatic structure allows it to fit into specific binding pockets, such as the narrow tubular pocket of histone deacetylase (HDAC). nih.gov The nitrogen atoms within the quinoxaline ring are particularly important, often serving as hydrogen-bond acceptors or as a zinc-binding region in metalloenzymes, which can confer significant inhibitory activity. nih.gov
Rational design strategies often focus on substitutions at the 6- and 7-positions of the quinoxaline core. The electronic properties of these substituents can modulate the character of the entire ring system. For instance, in some anticancer quinoxalines, the introduction of an electron-withdrawing group like a nitro (NO₂) moiety at the 7-position has been found to decrease activity, suggesting that maintaining a certain electron density on the core is favorable for some targets. mdpi.com
| Compound Series | Base Scaffold | Substitution | Target/Assay | Key Finding | Reference |
| HDAC Inhibitors | 2-substituted Quinoxaline | 2-Cl | HDAC | More active than 2-OCH₃ analogue. | nih.gov |
| HDAC Inhibitors | 2-substituted Quinoxaline | 2-OCH₃ | HDAC | Less active than 2-Cl analogue. | nih.gov |
| Anticancer Agents | 7-substituted Quinoxaline | 7-NO₂ | Anticancer activity | Decreased activity observed. | mdpi.com |
The Role of the 2-Phenyl Substituent
The substituent on the phenyl ring at the 2-position of the quinoxaline is a critical determinant of potency and selectivity. The nature of this group—whether it is electron-donating or electron-withdrawing—can dramatically alter the compound's interaction with its target protein. nih.govmdpi.com
For certain targets, such as the Inhibitor of Apoptosis Protein (IAP) survivin, the presence of electron-withdrawing groups (EWGs) on the phenyl ring is crucial for activity. nih.gov Studies on quinoxaline-based survivin inhibitors demonstrated that analogues with 3,4,5-trifluoro or 4-trifluoromethyl groups on the phenyl moiety were 7- to 20-fold more cytotoxic against prostate cancer cell lines than the parent compound. nih.gov Similarly, for inhibitors of IKKβ, an electron-deficient phenyl group, such as one substituted with ortho-fluoro and meta-trifluoromethyl groups, was identified as a key element for potent inhibition. nih.govnih.gov
Conversely, for other biological targets, electron-releasing groups (ERGs) on the 2-phenyl ring may enhance activity. mdpi.com SAR studies on certain anticancer quinoxalines have shown that electron-releasing groups increase activity while electron-withdrawing groups decrease it. mdpi.com The propylthio group in "Quinoxaline, 2-(4-(propylthio)phenyl)-" is an electron-donating group, suggesting its activity profile might be more aligned with this latter class of targets. The alkyl chain of the thioether also provides a lipophilic handle that can be optimized to improve hydrophobic interactions within a binding pocket.
| Compound Series | Base Scaffold | Phenyl Substitution | Target | Effect on Activity | Reference |
| Survivin Inhibitors | Quinoxaline core | 4-F, 4-CF₃ | Survivin | Increased cytotoxicity | nih.gov |
| IKKβ Inhibitors | Quinoxaline urea | o-F, m-CF₃ | IKKβ | Most potent inhibition | nih.gov |
| Anticancer Agents | 2-Phenylquinoxaline | ERGs (e.g., OCH₃) | Cancer Cell Lines | Increased activity | mdpi.com |
| Anticancer Agents | 2-Phenylquinoxaline | EWGs (e.g., CF₃) | Cancer Cell Lines | Decreased activity | mdpi.com |
Linker and Hybridization Strategies
Another powerful design principle is the introduction of linkers and the hybridization of the quinoxaline scaffold with other pharmacophores. Attaching different functional groups to the quinoxaline core via linkers such as amides, ureas, or triazoles can provide conformational flexibility and allow the molecule to access additional binding sites. nih.govmdpi.comacs.org
For example, SAR studies revealed that an NH-CO linker at the second position of the quinoxaline nucleus increased anticancer activity, whereas aliphatic linkers were less effective. mdpi.com In the context of IKKβ inhibitors, a quinoxaline urea structure was identified as a key component for activity. nih.gov Furthermore, the hybridization of the quinoxaline moiety with other heterocyclic rings, such as furan (B31954) or pyrazole, can lead to novel scaffolds that occupy target binding sites differently, potentially leading to new mechanisms of action or improved selectivity. nih.govmdpi.com This approach led to the discovery of quinoxaline-arylfuran derivatives that act as inhibitors of STAT3 by specifically occupying subpockets of the SH2 domain. mdpi.com
By integrating these principles—modifying the quinoxaline core, fine-tuning the electronic properties of the 2-phenyl substituent, and employing linker and hybridization strategies—researchers can rationally design next-generation derivatives of "Quinoxaline, 2-(4-(propylthio)phenyl)-" with modulated and optimized interactions for specific therapeutic applications.
Vii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies with Enhanced Sustainability
While the synthesis of the quinoxaline (B1680401) core is well-established, future research will increasingly focus on developing novel synthetic methodologies that align with the principles of green and sustainable chemistry. Traditional methods often rely on high temperatures, hazardous solvents, and stoichiometric reagents. The drive towards sustainability necessitates the exploration of alternative synthetic strategies for Quinoxaline, 2-(4-(propylthio)phenyl)- and its analogues.
Key areas of development include:
Catalyst Innovation: The use of heterogeneous, recyclable catalysts such as sulfated polyborate or alumina-supported heteropolyoxometalates can facilitate cleaner reactions with easier product separation. rsc.org
Alternative Reaction Media: Shifting from conventional organic solvents to greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycols (PEGs) can significantly reduce the environmental impact of the synthesis. beilstein-journals.org
Energy-Efficient Processes: Microwave-assisted and solvent-free reaction conditions represent promising avenues for reducing energy consumption and reaction times, leading to more efficient and economical synthetic protocols. rsc.orgbeilstein-journals.org
Photoredox Catalysis: Visible-light-induced methods offer a mild and facile approach for constructing complex, functionalized quinoxaline cores, providing an alternative to traditional thermal methods. nih.gov
These sustainable approaches aim to improve yield, reduce waste, and minimize the use of toxic substances, making the synthesis of Quinoxaline, 2-(4-(propylthio)phenyl)- more environmentally benign.
| Synthetic Strategy | Key Features & Advantages | Potential for Sustainability |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Reduced energy consumption and potential for solvent-free conditions. |
| Catalysis in Aqueous Media | Utilizes water as a green solvent, reducing reliance on volatile organic compounds (VOCs). | High; water is abundant, non-toxic, and non-flammable. |
| Heterogeneous Catalysis | Employs solid catalysts that are easily separated and recycled. | High; reduces catalyst waste and simplifies product purification. |
| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source to drive reactions under mild conditions. | High; avoids harsh reagents and high temperatures. |
Advanced Spectroscopic Probes for Real-time Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of Quinoxaline, 2-(4-(propylthio)phenyl)-, as well as its behavior in various applications, requires the use of advanced spectroscopic techniques. Future research will likely employ these tools for real-time monitoring and mechanistic elucidation.
For instance, time-resolved fluorescence and transient absorption spectroscopy can provide invaluable insights into the excited-state dynamics of the molecule. This is particularly relevant for applications in optoelectronics, where understanding processes like intramolecular charge transfer (ICT), intersystem crossing, and phosphorescence is crucial. nih.gov By studying analogues, it has been shown that quinoxaline derivatives can serve as fluorescent probes, with their emission properties being sensitive to the local environment, a characteristic that could be exploited. nih.gov Investigating the photophysical properties of Quinoxaline, 2-(4-(propylthio)phenyl)- could reveal similar potential. Furthermore, in-situ spectroscopic methods such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be employed to monitor reaction kinetics and identify transient intermediates, aiding in the optimization of synthetic protocols.
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating the discovery and development of new functional molecules. For Quinoxaline, 2-(4-(propylthio)phenyl)-, this integrated approach can be used to predict its properties and guide the design of derivatives with tailored functionalities.
Computational techniques such as:
Density Functional Theory (DFT): Can be used to calculate the molecule's electronic structure, frontier molecular orbital (HOMO/LUMO) energy levels, and predict its optical and electronic properties. abechem.comresearchgate.net This is essential for designing materials for applications in organic electronics.
Quantitative Structure-Property Relationship (QSPR): These models can predict physical properties for a range of derivatives, potentially accelerating the screening process for specific applications. researchgate.net
Molecular Docking: While often used in drug discovery, docking simulations can also be employed to understand and predict interactions in supramolecular systems or with host materials. rsc.org
By using these in silico tools, researchers can screen virtual libraries of derivatives based on the Quinoxaline, 2-(4-(propylthio)phenyl)- scaffold, prioritizing candidates with the most promising properties for synthesis and experimental testing. This predictive design approach saves time and resources, streamlining the development of new materials. nih.gov
Exploration of Supramolecular Assemblies and Frameworks
The structure of Quinoxaline, 2-(4-(propylthio)phenyl)- is well-suited for the construction of ordered supramolecular assemblies. The planar quinoxaline core can facilitate π-π stacking interactions, while the propylthio group offers possibilities for other non-covalent interactions, such as van der Waals forces or potentially weaker C-H···S interactions.
Future research in this area will focus on:
Self-Assembly in Solution and on Surfaces: Investigating the ability of the molecule to self-assemble into well-defined nanostructures (e.g., nanofibers, vesicles, or monolayers). The principles of thiol-based self-assembled monolayers (SAMs) on surfaces like gold could be adapted, leveraging the sulfur atom for surface anchoring. techconnect.org
Side-Chain Engineering: As demonstrated with other quinoxaline systems, modifying the side chains—in this case, the propyl group or substituents on the phenyl or quinoxaline rings—can be a powerful strategy to manipulate and control the morphology of the resulting self-assembled structures. nih.gov
Metal-Organic and Covalent-Organic Frameworks (MOFs and COFs): The nitrogen atoms in the quinoxaline ring and the sulfur atom of the thioether could act as coordination sites for metal ions, making the molecule a potential building block (linker) for the synthesis of novel MOFs. rsc.org Similarly, it could be functionalized for incorporation into porous COFs.
The ability to control the assembly of this molecule at the nanoscale is a critical step towards its application in nanotechnology and materials science.
Potential for Advanced Functional Materials and Nanotechnology
The inherent electronic and photophysical properties of the quinoxaline scaffold suggest that Quinoxaline, 2-(4-(propylthio)phenyl)- could be a valuable component in a variety of advanced functional materials. The combination of the electron-accepting quinoxaline unit and the electron-donating 4-(propylthio)phenyl group creates a donor-acceptor (D-A) type structure, which is a common design motif for optoelectronic materials. nih.gov
Emerging applications to be explored include:
Organic Electronics: Quinoxaline derivatives are known to be effective electron-transporting materials (ETMs) and are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgbeilstein-journals.org The electronic properties of Quinoxaline, 2-(4-(propylthio)phenyl)-, influenced by the sulfur-containing substituent, could be tuned for optimal performance in such devices. researchgate.net
Organic Photovoltaics (OPVs): The D-A structure is beneficial for light absorption and charge separation, making this compound a candidate for investigation as a non-fullerene acceptor or a component in donor polymers for organic solar cells. beilstein-journals.org
Fluorescent Sensors: The fluorescence of quinoxaline derivatives can be sensitive to their environment (e.g., pH, presence of metal ions). nih.gov Future work could explore the potential of Quinoxaline, 2-(4-(propylthio)phenyl)- as a chemo- or biosensor, where binding of an analyte would modulate its photophysical properties.
The table below summarizes the potential roles of the key structural features of Quinoxaline, 2-(4-(propylthio)phenyl)- in these advanced applications.
| Structural Moiety | Potential Role in Functional Materials | Target Application(s) |
| Quinoxaline Core | Electron acceptor, provides thermal stability, facilitates π-stacking. | OLEDs, OFETs, OPVs |
| Phenyl Ring | π-conjugated bridge, allows for electronic communication. | OLEDs, OPVs, Dyes |
| Propylthio Group (-S-C₃H₇) | Electron donor, influences solubility and molecular packing, potential coordination site. | OPVs, Sensors, MOFs |
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 2-(4-(propylthio)phenyl)quinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with a substituted 1,2-diketone. For example, reacting 4-(propylthio)benzil with o-phenylenediamine in ethanol under reflux (85°C, 12 hours, nitrogen protection) typically yields the quinoxaline core . Solvent choice (e.g., ethanol vs. DMF) and base (e.g., NaOH) significantly affect reaction efficiency. Purification via silica gel chromatography (5% EtOAc/hexanes) is common, with yields averaging 60–80% depending on substituent steric effects .
Q. How is the molecular structure of 2-(4-(propylthio)phenyl)quinoxaline characterized, and what key parameters define its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for structural elucidation. Key parameters include:
- Dihedral angle : The angle between the quinoxaline ring and the substituted phenyl group (e.g., 22.2° in fluorophenyl analogs ).
- Aromatic stacking : Centroid–centroid distances (e.g., ≥3.995 Å in fluorophenyl derivatives) indicate weak π-π interactions .
- Bond lengths : C–C and C–N bond lengths (mean 1.45–1.48 Å) confirm hybridization and resonance effects .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H-NMR : Aromatic protons appear as multiplets (δ 7.7–8.3 ppm), with propylthio protons at δ 1.0–2.5 ppm (triplet for SCH2CH2CH3) .
- MS : Molecular ion peaks ([M]+) confirm molecular weight (e.g., m/z 296 for C17H16N2S) .
- FT-IR : C=N stretches (~1600 cm⁻¹) and S–C vibrations (~650 cm⁻¹) validate the quinoxaline and thioether groups .
Advanced Research Questions
Q. How does the propylthio substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating propylthio group (-SPr) increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (SNAr) reactivity. For example, in Suzuki-Miyaura coupling, the thioether stabilizes transition states via sulfur’s lone-pair donation, improving catalytic efficiency with Pd(PPh3)4 . Contrast with electron-withdrawing groups (e.g., -NO2) shows a 20–30% yield increase in analogous reactions .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in anti-proliferative activity (e.g., IC50 variations) may arise from:
- Solubility differences : Use DMSO vs. aqueous buffers alters bioavailability .
- Structural analogs : Compare with 2,3-diphenylquinoxaline (no thioether) to isolate the propylthio group’s role .
- Assay conditions : Standardize MTT assay protocols (e.g., 48-hour incubation) to minimize variability .
Q. How can computational methods predict the compound’s binding affinity for specific biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The propylthio group’s hydrophobic tail fits into hydrophobic pockets, with docking scores ≤-7.5 kcal/mol indicating high affinity .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD ≤2.0 Å over 100 ns) to validate binding modes .
Key Considerations for Experimental Design
- Synthetic Optimization : Screen bases (e.g., K2CO3 vs. NaOH) to minimize side reactions in SNAr steps .
- Crystallography : Grow crystals in slow-evaporating hexane/EtOAc mixtures for high-resolution SC-XRD .
- Biological Assays : Include positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers (e.g., caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
